Cas no 13327-31-6 (6-Iodoquinoline)

6-Iodoquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Iodoquinoline
- 6-IODO-QUINOLINE
- 6-Iod-chinolin
- 6-Jod-chinolin
- 6-Iodo-1-azanaphthalene
- Quinoline, 6-iodo-
- PubChem23785
- KSC174A2T
- WKTASELJZCIVBR-UHFFFAOYSA-N
- WT323
- SBB054593
- RP29086
- AS06220
- CM13892
- SY030914
- TL8000791
- ST2412421
- AB0008659
- AB1007164
- BB 0262690
- AM20070127
- PS-7410
- AKOS005146263
- SB71563
- SCHEMBL359732
- A23334
- J-518817
- 13327-31-6
- CS-W003518
- DTXSID20928030
- MFCD08457906
- A1-00823
- Z993990690
- EN300-73850
- FT-0645784
- DB-011494
-
- MDL: MFCD08457906
- インチ: 1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
- InChIKey: WKTASELJZCIVBR-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC2C(=CC=CN=2)C=1
計算された属性
- せいみつぶんしりょう: 254.9545g/mol
- ひょうめんでんか: 0
- XLogP3: 2.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 254.9545g/mol
- 単一同位体質量: 254.9545g/mol
- 水素結合トポロジー分子極性表面積: 12.9Ų
- 重原子数: 11
- 複雑さ: 138
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.7856 (estimate)
- ゆうかいてん: 87.0 to 91.0 deg-C
- ふってん: 320.7℃ at 760 mmHg
- フラッシュポイント: 147.8±20.4 °C
- 屈折率: 1.724
- PSA: 12.89000
- LogP: 2.83940
6-Iodoquinoline セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:0-10°C
6-Iodoquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Iodoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1208866-25G |
6-iodoquinoline |
13327-31-6 | 97% | 25g |
$310 | 2023-09-03 | |
Enamine | EN300-73850-0.1g |
6-iodoquinoline |
13327-31-6 | 95% | 0.1g |
$19.0 | 2023-05-03 | |
eNovation Chemicals LLC | D337319-5g |
6-Iodoquinoline |
13327-31-6 | 97% | 5g |
$300 | 2023-09-01 | |
TRC | I737105-50mg |
6-Iodoquinolone |
13327-31-6 | 50mg |
$ 65.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHT8021-10G |
6-iodoquinoline |
13327-31-6 | 97% | 10g |
¥ 877.00 | 2023-04-10 | |
eNovation Chemicals LLC | D337319-25g |
6-Iodoquinoline |
13327-31-6 | 97% | 25g |
$500 | 2023-09-01 | |
eNovation Chemicals LLC | D337319-100g |
6-Iodoquinoline |
13327-31-6 | 97% | 100g |
$1200 | 2023-09-01 | |
Chemenu | CM145790-5g |
6-Iodoquinoline |
13327-31-6 | 98% | 5g |
$76 | 2023-02-18 | |
TRC | I737105-100mg |
6-Iodoquinolone |
13327-31-6 | 100mg |
$ 80.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157528-1G |
6-Iodoquinoline |
13327-31-6 | >98.0%(GC) | 1g |
¥116.90 | 2023-09-02 |
6-Iodoquinoline 関連文献
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1. Some quinoline-5 : 8-quinonesVladimir Petrow,Bennett Sturgeon J. Chem. Soc. 1954 570
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Petra Dunkel,Christine Tran,Thibault Gallavardin,Hamid Dhimane,David Ogden,Peter I. Dalko Org. Biomol. Chem. 2014 12 9899
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Z. Tber,M.-A. Hiebel,A. El Hakmaoui,M. Akssira,G. Guillaumet,S. Berteina-Raboin RSC Adv. 2016 6 72030
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Xu Yang,Meng-Xue Jiang,Tao Zhou,Ye-Qiang Han,Xue-Tao Xu,Kun Zhang,Bing-Feng Shi Chem. Commun. 2021 57 5562
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Yury N. Kotovshchikov,Artem A. Binyakovsky,Gennadij V. Latyshev,Nikolay V. Lukashev,Irina P. Beletskaya Org. Biomol. Chem. 2022 20 7650
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Adele Blair,Louise Stevenson,Deborah Dewar,Sally L. Pimlott,Andrew Sutherland Med. Chem. Commun. 2013 4 1461
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7. Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysisYingjie Gong,Jingxi He,Xiaoting Wen,Hui Xi,Zhihong Wei,Weiping Liu Org. Chem. Front. 2021 8 6901
-
Lina Wang,Taotao Qiang,Longfang Ren,Fei Cheng,Wei Hu,Renyu Qu RSC Adv. 2022 12 3654
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Shujie Chen,Jinhui Zhang,Mingfeng Yang,Fenggang Liu,Zhipeng Xie,Yunlin Liu,Wenxia Lin,Daru Wang,Xiangrui Li,Jiahai Wang Chem. Commun. 2019 55 3879
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Teng Liu,Shaofei Ni,Wusheng Guo Chem. Sci. 2022 13 6806
6-Iodoquinolineに関する追加情報
6-Iodoquinoline: A Comprehensive Overview
6-Iodoquinoline, with the CAS number 13327-31-6, is a unique organic compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are widely studied for their diverse properties and functionalities. The presence of an iodine atom at the 6th position of the quinoline ring introduces distinctive electronic and structural characteristics, making it a valuable material in fields such as pharmacology, materials science, and analytical chemistry.
The structural uniqueness of 6-Iodoquinoline lies in its ability to participate in various chemical reactions due to the electron-withdrawing nature of the iodine substituent. This property enhances its reactivity, making it a preferred substrate for synthesizing more complex molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-cancer agents and anti-inflammatory drugs. The compound's ability to interact with biological targets through specific molecular mechanisms has been extensively explored in preclinical models, showing promising results.
In the realm of materials science, 6-Iodoquinoline has been utilized as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its iodine substituent facilitates the formation of strong metal-ligand interactions, which are crucial for constructing stable and functional materials. Researchers have reported that incorporating 6-Iodoquinoline into MOFs enhances their porosity and selectivity, making them ideal candidates for gas storage and separation applications.
The synthesis of 6-Iodoquinoline typically involves multi-step processes that require precise control over reaction conditions. One common approach is the Friedlander synthesis, which involves the condensation of o-aminoaryl compounds with carbonyl compounds. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These improvements have significantly boosted the scalability of 6-Iodoquinoline production for both research and industrial purposes.
6-Iodoquinoline's role in analytical chemistry is another area where its importance is evident. The compound serves as a sensitive probe for detecting trace amounts of metal ions in environmental samples. Its high sensitivity and selectivity make it a valuable tool for monitoring heavy metal contamination in water and soil. Recent studies have demonstrated that by modifying 6-Iodoquinoline's structure, its detection capabilities can be further enhanced, paving the way for more accurate environmental monitoring systems.
The application of 6-Iodoquinoline extends into the field of photovoltaics as well. Researchers have explored its use as an electron transport layer material in organic solar cells due to its excellent charge transport properties. By optimizing its molecular structure, scientists have achieved significant improvements in device efficiency, making it a promising candidate for next-generation solar cell technologies.
In summary, 6-Iodoquinoline, with its unique chemical properties and versatile applications, continues to be a focal point in scientific research. Its contributions to drug development, materials science, analytical chemistry, and renewable energy highlight its multifaceted utility. As ongoing studies uncover new potentials for this compound, it is poised to play an even more critical role in advancing technological innovations across various industries.
